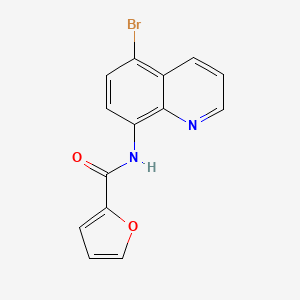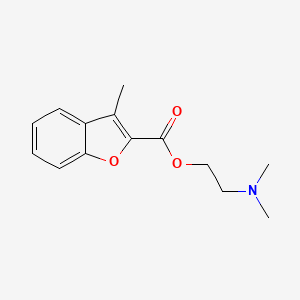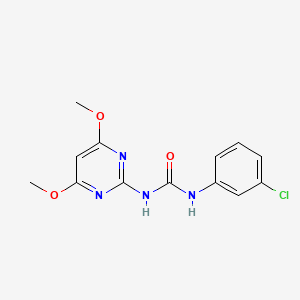![molecular formula C19H24N2O2 B5652782 1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B5652782.png)
1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine
概要
説明
1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceutical drugs. This compound features two methoxy-substituted phenyl groups attached to a piperazine ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine typically involves the reaction of 1-(4-methoxyphenyl)piperazine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: N-substituted piperazine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs for neurological disorders.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine is not well-documented. compounds in the piperazine class often interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors. The methoxy groups may enhance the compound’s ability to cross the blood-brain barrier and interact with these receptors, potentially leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Lacks the additional methoxybenzyl group.
1-(3-Methoxyphenyl)piperazine: Similar structure but with different substitution pattern.
1-Benzylpiperazine: Lacks the methoxy groups.
Uniqueness
1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine is unique due to the presence of two methoxy-substituted phenyl groups, which may impart distinct chemical and biological properties compared to other piperazine derivatives. These structural features can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable subject for further research.
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-8-6-17(7-9-18)21-12-10-20(11-13-21)15-16-4-3-5-19(14-16)23-2/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHCXKSAROLVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(benzyloxy)carbonyl]oxy}nicotinic acid](/img/structure/B5652705.png)
![1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(2,5-dimethylphenyl)ethanone](/img/structure/B5652712.png)
![1-ethyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652713.png)
![2-methoxy-5-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline](/img/structure/B5652715.png)
![[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone](/img/structure/B5652721.png)

![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5652754.png)


![1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine](/img/structure/B5652778.png)
![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5652784.png)
![5-[5-(morpholin-4-ylcarbonyl)-2-furyl]isoquinoline](/img/structure/B5652792.png)

